methyl 2-(5-bromoindol-1-yl)acetate
Description
Methyl 2-(5-bromoindol-1-yl)acetate is an indole-derived ester featuring a bromine atom at the 5-position of the indole ring and a methyl acetate group attached to the indole nitrogen (N1). The bromine substituent enhances electrophilic reactivity, making it a valuable intermediate for further functionalization, such as cross-coupling reactions. The methyl ester group contributes to its lipophilicity, influencing solubility and bioavailability.
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl 2-(5-bromoindol-1-yl)acetate |
InChI |
InChI=1S/C11H10BrNO2/c1-15-11(14)7-13-5-4-8-6-9(12)2-3-10(8)13/h2-6H,7H2,1H3 |
InChI Key |
QWMPXNAFPJRQGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-bromoindol-1-yl)acetate typically involves the bromination of an indole derivative followed by esterification. One common method starts with the bromination of 1H-indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 5-bromo-1H-indole is then reacted with methyl chloroacetate in the presence of a base such as potassium carbonate or sodium hydride to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the bromination and esterification steps, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
Methyl (5-bromo-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of 5-substituted indole derivatives.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of indoline derivatives.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
Methyl (5-bromo-1H-indol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Investigated for its role in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(5-bromoindol-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, indole derivatives are known to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare methyl 2-(5-bromoindol-1-yl)acetate with structurally related indole derivatives, focusing on substituents, molecular properties, synthesis, and biological activities.
Key Comparative Insights
Ester vs. Acid Groups: Methyl/ethyl esters (e.g., title compound) exhibit higher membrane permeability than carboxylic acid derivatives (e.g., 5-bromoindole-3-acetic acid), which are more water-soluble but less bioavailable . Functional Group Diversity: The oxo group in methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate introduces a reactive ketone, enabling condensation reactions absent in the title compound .
Synthetic Methodologies The title compound’s synthesis likely parallels that of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate, where indole alkylation with methyl bromoacetate occurs under basic conditions (e.g., K₂CO₃) . Amino-substituted analogs (e.g., methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate) require protective strategies to avoid side reactions during esterification .
Structural and Supramolecular Features
- Crystallographic studies of related compounds (e.g., ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) reveal offset π-π interactions and hydrogen bonding, which stabilize crystal packing. The title compound’s bromine may induce similar intermolecular halogen bonding .
- Steric effects from substituents (e.g., 2-methyl in ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) reduce conformational flexibility, impacting molecular recognition .
Biological Relevance Fluorinated analogs demonstrate neuroprotective effects, whereas brominated derivatives (like the title compound) are often prioritized for their versatility in Suzuki-Miyaura couplings to generate biaryl structures . Amino-functionalized variants (e.g., methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate) are emerging in prodrug design due to their ability to form pH-sensitive conjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
